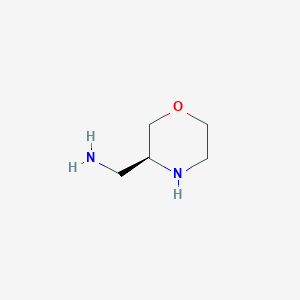

(S)-Morpholin-3-ylmethanamine

Description

Significance of Chiral Heterocycles in Contemporary Chemical Synthesis

Chiral heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring and possessing a non-superimposable mirror image, are of paramount importance in contemporary chemical synthesis. Their three-dimensional arrangements are crucial for molecular recognition, a fundamental process in biological systems. This makes them invaluable in the design of new pharmaceuticals, where specific interactions with biological targets like enzymes and receptors are essential for therapeutic efficacy. The precise spatial orientation of substituents on a chiral scaffold can dictate the potency, selectivity, and pharmacokinetic properties of a drug molecule.

Overview of Morpholine (B109124) Derivatives as Privileged Structures in Academic Research

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govjchemrev.comnih.gov This designation is attributed to its frequent appearance in a wide array of biologically active compounds and approved drugs. researchgate.netnih.gov The morpholine moiety often imparts favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. researchgate.netnih.govresearchgate.net Its ability to act as a versatile synthetic building block and its capacity to engage in significant molecular interactions have made it a popular scaffold in academic and industrial research for developing novel therapeutic agents. researchgate.netnih.govresearchgate.net

Specific Focus on (S)-Morpholin-3-ylmethanamine: Structural Context and Research Rationale

This compound is a specific chiral derivative of morpholine that has garnered attention for its potential as a key building block in the synthesis of more complex molecules. Its structure features a morpholine ring with a methanamine group attached to the stereocenter at the 3-position. This particular arrangement offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The primary amine group provides a handle for introducing a wide variety of substituents, while the chiral center allows for the investigation of stereospecific interactions with biological targets. The research rationale for focusing on this compound lies in its potential to serve as a versatile scaffold for creating libraries of diverse compounds with a range of biological activities.

Below is a table summarizing some of the key physicochemical properties of a related morpholine derivative, 4-(3-Aminophenyl)morpholin-3-one, which provides context for the general characteristics of such compounds.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | nih.gov |

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 192.089877630 Da | nih.gov |

| Monoisotopic Mass | 192.089877630 Da | nih.gov |

| Topological Polar Surface Area | 55.6 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Formal Charge | 0 | nih.gov |

Historical Context of Morpholine Synthesis and Stereochemical Control

The synthesis of morpholine and its derivatives has a long history, with numerous methods developed over the years. researchgate.net Early methods often resulted in racemic mixtures, meaning both enantiomers of a chiral morpholine were produced in equal amounts. However, the growing understanding of the importance of stereochemistry in biological activity spurred the development of stereoselective synthetic routes. These advanced methods aim to produce a single, desired enantiomer with high purity.

Strategies for achieving stereochemical control in morpholine synthesis are varied and can be broadly categorized. researchgate.netnih.govrsc.org One common approach involves starting with a chiral precursor, such as an amino acid, to build the morpholine ring. nih.govacs.orge3s-conferences.org Another strategy is to introduce the stereocenter during the cyclization process itself, often using a chiral catalyst to direct the formation of one enantiomer over the other. acs.orgrsc.org Post-cyclization methods, such as asymmetric hydrogenation of a pre-formed unsaturated morpholine ring, have also proven effective in generating chiral morpholines with high enantiomeric excess. nih.govrsc.org The development of these stereocontrolled syntheses has been crucial for enabling the detailed investigation of chiral morpholine derivatives like this compound in various fields of chemical research. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

[(3S)-morpholin-3-yl]methanamine |

InChI |

InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1 |

InChI Key |

VLHGVSGPYXDAKS-YFKPBYRVSA-N |

Isomeric SMILES |

C1COC[C@@H](N1)CN |

Canonical SMILES |

C1COCC(N1)CN |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S Morpholin 3 Ylmethanamine and Its Analogues

Strategies for Enantioselective Construction of the Morpholine (B109124) Core

The enantioselective construction of the morpholine core is paramount for preparing chiral morpholine derivatives. Various strategies have been developed, with asymmetric catalysis being a particularly powerful approach. These methods aim to control the stereochemistry during the formation of the heterocyclic ring, thereby providing access to enantiopure products. rsc.orgnih.gov

Asymmetric catalysis offers an efficient and atom-economical pathway to chiral morpholines. nih.gov These methods utilize chiral catalysts to influence the stereochemical outcome of the cyclization reaction, leading to the desired enantiomer in high purity.

An efficient and practical catalytic strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem, one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. nih.gov This process begins with ether-containing aminoalkyne substrates, which first undergo an intramolecular hydroamination to form a cyclic imine intermediate. nih.gov This intermediate is then reduced in the same pot via asymmetric transfer hydrogenation to yield the final chiral 3-substituted morpholine with high enantiomeric excess. nih.gov

Asymmetric Catalytic Approaches

Tandem Hydroamination and Asymmetric Transfer Hydrogenation Reactions

Role of Specific Chiral Catalysts (e.g., Ru catalysts)

The success of the tandem hydroamination/asymmetric transfer hydrogenation strategy relies heavily on the choice of catalysts for each step. A bis(amidate)bis(amido)Ti catalyst is effective for the initial hydroamination step to produce the cyclic imine. nih.gov For the subsequent crucial asymmetric reduction, the Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN, has proven to be highly effective. nih.gov

Mechanistic studies suggest that the high enantioselectivity observed is due to crucial hydrogen-bonding interactions between the oxygen atom in the backbone of the ether-containing substrate and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst. nih.gov This interaction helps to dictate the facial selectivity of the hydride transfer, leading to excellent enantiomeric excesses, often greater than 95%. nih.gov This mechanistic understanding has also enabled the strategy to be extended to the synthesis of chiral piperazines. nih.gov Ruthenium complexes are well-established for their high performance in transfer hydrogenation reactions. youtube.com

Substrate Scope and Functional Group Tolerance

The tandem hydroamination and asymmetric transfer hydrogenation methodology demonstrates a broad tolerance for a wide range of functional groups. nih.gov The substrate scope investigations have focused on various ether-containing aminoalkyne substrates, showcasing the versatility of this approach for generating a library of 3-substituted morpholines. nih.gov The key requirement for high enantioselectivity is the presence of a hydrogen bond acceptor, such as an oxygen atom, within the substrate backbone to interact with the ruthenium catalyst. nih.gov

Table 1: Representative Substrate Scope for Tandem Hydroamination/Asymmetric Transfer Hydrogenation Data synthesized from textual descriptions in the source material.

| Substrate (Ether-containing aminoalkyne) | Product (3-Substituted Morpholine) | Yield | Enantiomeric Excess (ee) |

| Substrate with Phenyl substitution | 3-Phenylmorpholine derivative | Good | >95% |

| Substrate with Alkyl substitution | 3-Alkylmorpholine derivative | Good | >95% |

| Substrate with varied Ether backbone | Corresponding morpholine derivative | Good | >95% |

Copper-Promoted Oxyamination and Aminooxygenation of Alkenes

A novel method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines utilizes a copper(II)-promoted oxyamination of alkenes. nih.govnih.govacs.org This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across an alkene double bond. nih.govnih.gov Specifically, using copper(II) 2-ethylhexanoate (B8288628) as a promoter for the reaction of β-hydroxy N-allylsulfonamides with a nitrogen source like TsNH₂ can produce morpholines in good to excellent yields and with high diastereoselectivity. nih.gov The reaction proceeds via a mechanism that likely involves a cis-aminocupration across the alkene. acs.org

The process represents a significant extension of copper(II)-promoted alkene difunctionalization chemistry, providing direct access to aminomethyl-functionalized morpholines which are valuable synthons in drug discovery. nih.gov

Table 2: Copper-Promoted Synthesis of a Morpholine Derivative Data derived from the source material. nih.gov

| Entry | Copper(II) Source | Equiv. | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Cu(eh)₂ | 3 | 45 | >20:1 |

Lewis Acid-Catalyzed Enantioselective Cyclization Reactions

Practical strategies for morpholine synthesis have been developed using Lewis acid-catalyzed reactions. nih.govx-mol.com One such approach is based on the reactivity of a common halonium intermediate, which is generated from widely available alkenes through a Lewis acid-catalyzed halo-etherification process. nih.gov This method can produce the desired morpholine products with exceptional regioselectivity for both activated and unactivated olefins. nih.gov

For example, a Lewis acid such as Indium(III) triflate (In(OTf)₃) can catalyze the reaction between a protected amino alcohol, an alkene, and a halogen source (like NBS or NIS). nih.gov The reaction proceeds for a set time, after which a base like DBU is added to facilitate the final cyclization to the morpholine ring system. nih.gov This strategy highlights the utility of Lewis acids in activating substrates for complex cyclization cascades. nih.govacs.org

Organocatalytic Methods for Chiral Morpholine Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalytic systems. cam.ac.ukyoutube.com The application of organocatalysts in the synthesis of chiral morpholines is a developing area of research. While the direct de novo construction of chiral morpholines from achiral compounds using organocatalysts was historically unreported, recent advancements have demonstrated the potential of this approach. rsc.org

One notable strategy involves the use of cinchona alkaloid-derived catalysts. For instance, a catalytic asymmetric halocyclization protocol has been developed to produce morpholines with a quaternary stereocenter. rsc.orgrsc.org This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to achieve the chlorocycloetherification of alkenol substrates, yielding various chlorinated 2,2-disubstituted morpholines in high yields and excellent enantioselectivities under mild conditions. rsc.orgrsc.org

Furthermore, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov These catalysts, derived from commercially available amino acids and epichlorohydrin, have shown efficiency in affording condensation products with excellent yields, diastereoselection, and good to exquisite enantioselectivity. nih.gov Computational studies have provided insights into the transition state of these reactions, explaining the efficacy of these morpholine-based organocatalysts despite the generally lower reactivity of morpholine-enamines. nih.gov

The development of organocatalytic methods for the synthesis of chiral morpholines is a promising area, with ongoing research focused on expanding the scope and efficiency of these reactions. nih.govacs.org

Cyclization Reactions Utilizing Chiral Precursors

The use of chiral precursors is a well-established and effective strategy for the synthesis of enantiomerically pure morpholines. This approach relies on the stereochemical information embedded in the starting material to control the stereochemistry of the final cyclic product.

Ring-Opening of Activated Aziridines and Azetidines with Haloalcohols

A highly regio- and stereoselective method for synthesizing a variety of substituted nonracemic morpholines involves the SN2-type ring-opening of activated aziridines and azetidines with suitable haloalcohols. nih.gov This reaction is typically facilitated by a Lewis acid, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. nih.gov

The regioselectivity of aziridine (B145994) ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.orgnih.gov In the synthesis of morpholine derivatives, the nucleophilic attack of the haloalcohol typically occurs at the less substituted carbon of the aziridine ring, following an SN2 mechanism. nih.govnih.gov This approach ensures a high degree of regioselectivity and stereochemical inversion at the reaction center, preserving the enantiopurity of the chiral precursor. acs.orgresearchgate.net The choice of activating group on the aziridine nitrogen, such as a tosyl group, is crucial for facilitating the ring-opening reaction. nih.gov The functional group on the alkyl substituent of the aziridine can also direct the regioselectivity of the ring-opening. frontiersin.orgnih.govresearchgate.net For example, a γ-ketone substituent can lead to ring opening at the C2 position, while a γ-silylated hydroxy group can direct the opening to the C3 position. frontiersin.orgnih.govresearchgate.net

| Reaction Step | Reagents and Conditions | Key Features | Reference |

| Aziridine Ring-Opening | Activated Aziridine, Haloalcohol, Lewis Acid | SN2-type, High Regio- and Stereoselectivity | nih.gov |

| Intramolecular Cyclization | Haloalkoxy amine, Base (e.g., Cs₂CO₃) | Williamson Ether Synthesis | nih.govnih.gov |

While Lewis acids are often employed to activate the aziridine ring, metal-free protocols have also been developed. nih.gov A one-pot, metal-free synthesis of 2-substituted and 2,3-disubstituted morpholines has been described, utilizing an ammonium (B1175870) persulfate salt to enable the reaction of aziridines with halogenated alcohols. nih.gov This method proceeds via an SN2-type ring opening followed by cyclization of the resulting haloalkoxy amine, offering a simpler and more environmentally friendly alternative to metal-catalyzed processes. nih.gov Additionally, thermal cycloaddition reactions of readily available azides and alkenes provide a straightforward, additive-free route to aryl aziridines that can be used in subsequent ring-opening reactions. rsc.org

Synthesis from Vicinal Amino Alcohols and Derivatives

Vicinal amino alcohols are versatile precursors for the synthesis of chiral morpholines. researchgate.net These compounds, containing both an amino and a hydroxyl group on adjacent carbons, can be cyclized with appropriate reagents to form the morpholine ring. One common approach involves the reaction of a vicinal amino alcohol with a dielectrophile, such as a dihaloalkane or a protected haloacetaldehyde.

An efficient catalytic method for the enantioselective synthesis of 3-substituted morpholines starts from ether-containing aminoalkyne substrates. nih.govorganic-chemistry.orgacs.org A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation is utilized. A titanium catalyst facilitates the hydroamination to form a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst to afford the chiral 3-substituted morpholine in good yield and high enantiomeric excess. nih.govorganic-chemistry.orgacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.govorganic-chemistry.org

| Starting Material | Key Transformation | Catalyst/Reagent | Product | Yield/ee | Reference |

| Ether-containing aminoalkyne | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst, RuCl(S,S)-Ts-DPEN | 3-Substituted Morpholine | Good Yield, >95% ee | nih.govorganic-chemistry.orgacs.org |

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation Reactions

Intramolecular hydroalkoxylation and hydrothioalkoxylation reactions represent an effective strategy for the construction of the morpholine ring system. These reactions involve the addition of an alcohol or thiol group across a carbon-carbon double or triple bond within the same molecule, leading to the formation of a cyclic ether or thioether.

One notable method employs boron trifluoride etherate (BF₃·OEt₂) to mediate the intramolecular cyclization of nitrogen-tethered alkenes. organic-chemistry.org This process facilitates the synthesis of six-membered 1,4-oxazines (morpholines) and their sulfur analogues, tetrahydro-2H-1,4-thiazines (thiomorpholines), in good yields. organic-chemistry.org The reaction proceeds via activation of the alkene by the Lewis acid, promoting the nucleophilic attack of the tethered hydroxyl or thiol group to form the heterocyclic ring. Another approach involves an iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol, forming the morpholine ring through either C-O or C-N bond formation. organic-chemistry.org Furthermore, electrochemical methods have been developed for intramolecular etherification, such as a decarboxylative process that yields 2,6-multisubstituted morpholines. nih.gov

Enantioselective Derivatization of Pre-formed Morpholine Scaffolds

An alternative to building the morpholine ring from acyclic precursors is the enantioselective modification of an existing morpholine or morpholinone structure. This approach is particularly useful when a racemic or prochiral morpholine scaffold is readily available.

Enzymatic methods offer high selectivity under mild reaction conditions, making them attractive for industrial applications. Chemoenzymatic synthesis routes have been successfully developed for the multigram-scale production of aminopolycarboxylic acids, which are precursors to complex molecules. rsc.org For instance, the enzyme ethylenediamine-N,N′-disuccinic acid lyase has been used to synthesize a precursor to various natural products with high diastereoselectivity (dr > 95:5) and an isolated yield of 82%. rsc.org

Kinetic resolution is another powerful technique for separating enantiomers. In this strategy, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. An example of a non-enzymatic resolution is the use of chiral resolving agents, such as D- and L-tyrosine hydrazide, to separate racemic mixtures through the crystallization of diastereomeric salts, which has been applied to the multigram-scale synthesis of enantiopure 3,3-difluoroproline. nih.gov

Asymmetric functionalization involves introducing a new stereocenter onto a pre-formed morpholine ring or controlling the stereochemistry during the ring-forming step. A variety of catalytic asymmetric reactions have been developed for this purpose.

A highly efficient method for synthesizing 3-substituted morpholines involves a tandem one-pot reaction combining titanium-catalyzed hydroamination of an aminoalkyne substrate followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.org This approach achieves excellent enantiomeric excesses (ee) of over 95%. organic-chemistry.orgacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's backbone oxygen and the catalyst's ligand are critical for achieving high enantioselectivity. organic-chemistry.orgacs.org

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines. Using a rhodium catalyst with a large-bite-angle bisphosphine ligand, various 2-substituted chiral morpholines have been obtained in quantitative yields and with up to 99% ee. rsc.org Rhodium catalysts have also been employed in the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Yield/Selectivity | Ref |

| Tandem Hydroamination/ATH | Ti catalyst / RuCl[(S,S)-Ts-DPEN] | Aminoalkyne | One-pot synthesis of 3-substituted morpholines. | Good yields, >95% ee | organic-chemistry.org, acs.org |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium | Unsaturated morpholine | Access to 2-substituted chiral morpholines. | Quantitative yields, up to 99% ee | rsc.org |

| Intramolecular Cyclization | Rhodium catalyst | Nitrogen-tethered allenol | Forms highly substituted morpholines. | Up to 99% yield, >99:1 dr, >99.9% ee | rsc.org |

Solid-Phase Synthesis Techniques for Morpholine-3-carboxylic Acid Derivatives

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules by anchoring a starting material to an insoluble polymer support. This method simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. Morpholine-3-carboxylic acid, a key precursor for (S)-Morpholin-3-ylmethanamine, and its derivatives are amenable to solid-phase techniques. chemimpex.comacs.org

The methodology is analogous to the well-established solid-phase peptide synthesis (SPPS). nih.gov An N-protected morpholine-3-carboxylic acid can be coupled to a resin, followed by deprotection and subsequent reaction with other building blocks. Continuous-flow reactors represent a significant advancement in this area, allowing for automated synthesis with a reduced excess of reagents, which is particularly beneficial when using expensive or complex amino acid analogues. nih.gov This approach is highly efficient and sustainable, enabling synthesis from the microgram to the gram scale. nih.gov The use of N-Boc-morpholine-3-carboxylic acid in photoredox-catalyzed decarboxylative coupling reactions further highlights its utility as a versatile building block in modern synthetic chemistry. acs.org

Multigram Scale Synthesis and Industrial Applicability

The transition of a synthetic route from laboratory scale to industrial production requires methods that are not only high-yielding but also cost-effective, safe, and environmentally benign. Several strategies for the synthesis of morpholines and their precursors have been successfully scaled up to the multigram level, demonstrating their industrial viability.

A recently developed two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been conducted on a greater than 50-gram scale. chemrxiv.orgnih.gov This method is noted for its simplicity, high yields, and environmental benefits over traditional approaches. chemrxiv.orgnih.gov

Chemoenzymatic methods also show great promise for industrial-scale synthesis due to their high selectivity and mild operating conditions. The synthesis of a key chiral precursor for aminopolycarboxylic acids has been demonstrated on a multigram scale, achieving an 82% isolated yield. rsc.org Similarly, resolution via diastereomeric crystallization has been used for the multigram-scale synthesis of other enantiopure heterocyclic building blocks. nih.gov These examples underscore the practical potential of modern stereoselective synthesis to meet the industrial demand for complex chiral molecules like this compound.

| Method | Key Reagents/Catalyst | Scale | Advantages | Ref |

| Redox-Neutral Alkylation | Ethylene sulfate, tBuOK | >50 g | Inexpensive reagents, high yield, "green" process | chemrxiv.org, nih.gov |

| Chemoenzymatic Synthesis | EDDS lyase | Multigram | High stereoselectivity, mild conditions | rsc.org |

| Chiral Resolution | D/L-tyrosine hydrazide | Multigram | Access to both enantiomers, high ee% | nih.gov |

Chemical Reactivity and Transformative Chemistry of S Morpholin 3 Ylmethanamine

Reactivity of the Primary Amine Moiety

The exocyclic primary amine of (S)-Morpholin-3-ylmethanamine is a key locus of reactivity, functioning as a potent nucleophile in a variety of chemical transformations.

Nucleophilic Substitution Reactions

As a primary amine, the aminomethyl group is a good nucleophile, capable of participating in nucleophilic substitution reactions. libretexts.org It can react with alkyl halides in an SN2 mechanism to form secondary amines. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through over-alkylation. libretexts.org

A strategy to achieve selective monoalkylation involves using the hydrobromide salt of the primary amine in conjunction with an alkyl bromide. rsc.org Under controlled basic conditions, the reactant primary amine is selectively deprotonated, allowing it to react, while the newly formed, more basic secondary amine product remains protonated and thus non-nucleophilic, preventing further alkylation. rsc.org

The amine can also act as a nucleophile towards activated aromatic rings, displacing a suitable leaving group in a process known as nucleophilic aromatic substitution (SNAr). The reaction is favored when the aromatic ring is activated by electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.

Acylation and Alkylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This reaction is analogous to acylation and is a common method for derivatizing primary amines. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions of Primary Amines

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | Excess amine or controlled deprotonation of amine salt. libretexts.orgrsc.org |

| Acylation | Acid Chloride (e.g., R-COCl) | Amide | Typically run with a non-nucleophilic base (e.g., pyridine) to neutralize HCl. libretexts.org |

| Acylation | Acid Anhydride (e.g., (R-CO)₂O) | Amide | Often requires no additional catalyst, may be heated. |

| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | Sulfonamide | Performed under alkaline conditions to maintain amine nucleophilicity. libretexts.org |

Formation of Imines and their Subsequent Reactions

The primary amine functionality allows for the formation of imines (or Schiff bases) through a condensation reaction with aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. Deprotonation of the nitrogen then yields the final imine product. libretexts.orglibretexts.org

The resulting C=N double bond of the imine is susceptible to reduction. A common subsequent reaction is reductive amination, where the imine is formed in situ and then immediately reduced, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield a stable secondary amine. masterorganicchemistry.com Imines can also be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com

Reactivity of the Morpholine (B109124) Heterocycle

The morpholine ring itself is a robust heterocycle, but it can be strategically modified through various synthetic methodologies. nih.govnih.gov

Stereoselective Functionalization of the Ring System

The synthesis of substituted morpholines with high stereocontrol is a significant area of research. Methods have been developed for the diastereoselective and enantioselective synthesis of C-substituted morpholines. acs.orgrsc.org One approach involves the transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). For instance, a rhodium catalyst with a large bite angle bisphosphine ligand has been used to obtain a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org

Another strategy involves the ring-opening of strained heterocycles like 2-tosyl-1,2-oxazetidine with nucleophiles, which can lead to the formation of polysubstituted morpholines. nih.gov The stereochemical outcome of these reactions is often controlled by steric and stereoelectronic effects within the morpholine ring, such as the avoidance of strain and the influence of the anomeric effect. acs.orgnih.gov These methods provide access to morpholine derivatives with defined stereochemistry at positions C-2, C-3, and others, which is crucial for their application in medicinal chemistry. acs.orgnih.gov

Table 2: Methods for Stereoselective Morpholine Synthesis

| Methodology | Precursor Type | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Dehydromorpholines | Bisphosphine-Rhodium Complex | Enantioselective formation of 2-substituted morpholines. | rsc.org |

| Ring-Opening Cascade | 2-Tosyl-1,2-oxazetidine & α-formyl esters | Base (e.g., K₂CO₃) | Diastereoselective synthesis of polysubstituted morpholines. | acs.orgnih.gov |

| Intramolecular Cyclization | N-alkyl-N-sulfonyl/acyl intermediates from amino acids | TFA-mediated cleavage with Triethylsilane | Stereoselective formation of morpholine-3-carboxylic acids. | nih.gov |

Ring-Expansion and Ring-Contraction Methodologies

While less common than peripheral functionalization, the core morpholine scaffold can undergo ring-expansion and ring-contraction reactions.

Ring-Expansion: One reported method for morpholine ring expansion involves neighboring group participation. For example, a 4-benzyl-3-chloromethylmorpholine was shown to react with phenoxide anions to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org The mechanism is proposed to proceed through an intermediate aziridinium (B1262131) cation, which is then attacked by the nucleophile at one of two electrophilic carbons, leading to the seven-membered ring product. rsc.org

Ring-Contraction: A visible light-mediated, Norrish Type II-like reaction has been described for the ring contraction of α-acylated saturated heterocycles, including morpholine. nih.gov When an α-acylated morpholine derivative is irradiated with light, it can undergo a transformation to form a substituted tetrahydrofuran, effectively contracting the six-membered ring to a five-membered one. This photochemical method provides an unconventional route to restructure the core heterocyclic framework. nih.gov

Oxidative and Reductive Transformations of the Morpholine Ring

The morpholine ring, a common scaffold in medicinal chemistry, exhibits a range of reactivity under both oxidative and reductive conditions. While specific studies on the oxidative and reductive transformations of this compound are not extensively detailed in publicly available literature, the general reactivity of the morpholine heterocycle provides a strong basis for understanding its potential chemical behavior. The presence of the 3-aminomethyl substituent is expected to influence the regioselectivity and outcome of these transformations.

Oxidative Transformations

The oxidation of the morpholine ring can proceed through several pathways, including N-oxidation, oxidative ring cleavage, and oxidation at the carbon atoms of the ring, potentially leading to the formation of morpholinones.

N-Oxidation: The nitrogen atom of the morpholine ring is a primary site for oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids. For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine N-oxide (NMO), a widely used co-oxidant in organic synthesis. The basicity of the morpholine nitrogen makes it susceptible to electrophilic attack by the oxidant. In the case of this compound, the presence of a primary amine in the side chain introduces a second potential site for oxidation. Selective N-oxidation of the morpholine nitrogen would likely require careful control of reaction conditions or protection of the primary amine.

Oxidative Ring Cleavage: The morpholine ring can undergo oxidative cleavage, breaking one or more bonds within the heterocycle. This process can be initiated by various oxidants and conditions, including enzymatic degradation and chemical oxidation. For example, the biodegradation of morpholine by certain microorganisms, such as Mycobacterium aurum MO1, involves the cleavage of the C-N bond, initiated by a cytochrome P450 enzyme. nih.gov This metabolic degradation can proceed through intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov

Chemical methods for oxidative ring-opening have also been developed. A notable example is the visible-light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in N-aryl morpholine derivatives, using O₂ as the terminal oxidant. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. While these examples involve N-substituted morpholines, they highlight the general susceptibility of the morpholine ring to oxidative cleavage. The substitution pattern on the ring can influence the site and efficiency of the cleavage.

Formation of Morpholin-3-ones: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a carbonyl group, yielding a morpholin-3-one (B89469). This transformation is a key step in the synthesis of various biologically active compounds. While direct oxidation of a morpholine to a morpholin-3-one is not the most common synthetic route, the reverse reaction, the reduction of a morpholin-3-one, is a standard method for preparing substituted morpholines. The synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, often involves the reduction of a nitro group on a pre-formed morpholin-3-one ring system.

The table below summarizes representative oxidative transformations of morpholine derivatives, which can be considered analogous to potential reactions of this compound.

Table 1: Representative Oxidative Transformations of Morpholine Derivatives

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Oxidation | N-Methylmorpholine | Hydrogen Peroxide, Carbon Dioxide | N-Methylmorpholine N-oxide | researchgate.net |

| Oxidative Ring Cleavage | N-Phenylmorpholine | Visible Light, 4CzIPN (photocatalyst), O₂ | 2-(N-phenylformamido)ethyl formate | N/A |

| Oxidative Imidation | N-Phenyl morpholin-2-one | Phthalimide, Cu(OAc)₂, K₂CO₃, O₂ | 3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one | mdpi.com |

Reductive Transformations

The morpholine ring is generally stable under many reductive conditions. Reductive transformations involving the morpholine moiety are more commonly associated with the synthesis of the ring system itself, for example, through the reduction of morpholinones.

Reduction of Morpholin-3-ones: The carbonyl group of a morpholin-3-one can be reduced to a methylene (B1212753) group to afford the corresponding morpholine. This is a widely employed method for the synthesis of substituted morpholines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). This approach is valuable for accessing morpholines with specific substitution patterns that might be difficult to achieve through other synthetic routes.

Given the stability of the morpholine ring to reduction, it is unlikely that this compound would undergo reductive cleavage of the ring itself under standard catalytic hydrogenation or chemical hydride reduction conditions. The primary amine of the aminomethyl side chain would likely be the more reactive site under certain reductive amination conditions if an appropriate carbonyl compound were present.

The table below provides a representative reductive transformation relevant to the synthesis of morpholine rings.

Table 2: Representative Reductive Transformation for Morpholine Synthesis

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Carbonyl Reduction | 4-(4-Nitrophenyl)morpholin-3-one | H₂, Pd/C, Ethanol, 80°C | 4-(4-Aminophenyl)morpholin-3-one | e3s-conferences.org |

Computational and Theoretical Studies of S Morpholin 3 Ylmethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

Conformational Analysis and Stability

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. (S)-Morpholin-3-ylmethanamine possesses a flexible morpholine (B109124) ring and a rotatable aminomethyl side chain, leading to a complex conformational landscape. A thorough conformational analysis using DFT would identify the low-energy conformers of the molecule in the gas phase and in solution. By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature, providing insights into the predominant shapes the molecule adopts. This information is fundamental for understanding how it might interact with biological targets.

Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. nih.govresearchgate.net For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate. Understanding the energetics and geometries of these transition states provides a rational basis for optimizing reaction conditions or predicting the metabolic fate of the molecule.

Prediction of Stereochemical Outcomes

The stereochemistry of a molecule is often critical to its function, particularly in a biological context. DFT can be employed to predict the stereochemical outcomes of reactions involving this compound. By calculating the activation energies for the formation of different stereoisomers, it is possible to predict which product will be favored under kinetic or thermodynamic control. This predictive power is invaluable in the design of stereoselective syntheses.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could be used to study its behavior in aqueous solution, its interaction with lipid bilayers (as a model for cell membranes), or its binding to a target protein. These simulations can reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that govern its interactions with its environment. rsc.orgnih.gov

Quantum Chemical Indices and Electronic Properties Analysis

DFT calculations can provide a wealth of information about the electronic properties of a molecule through various quantum chemical indices. nih.govnih.gov These descriptors quantify aspects of a molecule's reactivity and electronic distribution. Key indices include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are crucial for understanding a molecule's ability to donate or accept electrons, which is central to its reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and can be used to understand electrostatic interactions.

Global Reactivity Descriptors: Indices such as chemical hardness, softness, and electronegativity provide a general overview of a molecule's stability and reactivity. nih.gov

Analysis of these properties for this compound would offer a detailed picture of its electronic character and reactivity profile.

Structure-Reactivity and Structure-Selectivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity and selectivity, it is possible to establish Structure-Reactivity and Structure-Selectivity Relationships (SRSRs). For example, one could computationally explore how different substituents on the morpholine ring or the amine group affect the molecule's conformational preferences, electronic properties, and reaction barriers. This information is critical for the rational design of new molecules with tailored properties, a cornerstone of modern drug discovery and materials science. e3s-conferences.org

Tautomeric Studies and Solvent Effects on Structure

Computational and theoretical chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. While specific experimental tautomeric and extensive solvent effect studies on this particular molecule are not widely available in peer-reviewed literature, we can deduce its likely behavior based on well-established principles and computational studies of the parent morpholine ring and related amino-heterocyclic compounds. Such studies typically employ methods like Density Functional Theory (DFT) to predict stable conformations, tautomeric forms, and the influence of different solvent environments. researchgate.netcerist.dzrsc.org

Tautomeric and Protonation States

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, the most relevant form of isomerism to consider, particularly in solution, is prototropic tautomerism, which involves the migration of a proton. mdpi.com Given the presence of two nitrogen atoms—the secondary amine within the morpholine ring (N4) and the primary amine in the methanamine side chain (N1')—the molecule can exist in several protonation states depending on the pH of the environment. These states can be considered analogous to tautomers in a broader sense as they represent rapidly equilibrating, proton-location isomers.

Computational studies on similar amino-heterocycles, like histidine, have demonstrated that the relative stability of different protonation states is highly dependent on the surrounding medium. nih.gov For this compound, we can theorize the existence of the following primary species in equilibrium:

Neutral Species: The standard form of the molecule with no net charge.

Monocationic Species: Protonation can occur at either the ring nitrogen (N4) or the side-chain nitrogen (N1'). The relative likelihood of protonation is determined by the basicity (pKa) of each nitrogen. Typically, the pKa of the secondary amine in a morpholine ring is around 8.5, while a primary alkylamine is around 10.6. Therefore, the side-chain amine is more basic and would be the preferred site of protonation in an acidic medium.

Dicationic Species: In strongly acidic conditions, both nitrogen atoms can be protonated.

Anionic Species: In strongly basic conditions, a proton could be removed from the ring nitrogen.

Table 1: Theoretical Protonation States of this compound

| Species | Description | Predominant Condition | Net Charge |

| Anionic | Deprotonated at ring nitrogen (N4) | Strongly Basic | -1 |

| Neutral | Standard form | Neutral / Mildly Basic | 0 |

| Monocationic (N1') | Protonated at side-chain nitrogen | Mildly Acidic | +1 |

| Monocationic (N4) | Protonated at ring nitrogen | Mildly Acidic (minor) | +1 |

| Dicationic | Protonated at both nitrogens | Strongly Acidic | +2 |

This table is based on theoretical principles of amine basicity and has not been confirmed by direct experimental measurement for this specific molecule.

Solvent Effects on Molecular Structure and Conformation

The solvent environment plays a crucial role in determining the three-dimensional structure of flexible molecules. For this compound, the primary structural considerations are the conformation of the morpholine ring and the orientation of the aminomethyl side chain.

Morpholine Ring Conformation: Computational studies, supported by Raman spectroscopy, have firmly established that the morpholine ring predominantly adopts a chair conformation . researchgate.net The alternative, a skew-boat conformation, is significantly higher in energy. researchgate.net Within the chair conformation, the substituent at the nitrogen atom (the hydrogen at N4) can occupy either an axial or an equatorial position. DFT calculations predict that the equatorial conformer (Chair-Eq) is more stable than the axial conformer (Chair-Ax) in the gas phase and in non-polar solvents. acs.org

However, the solvent can shift this equilibrium. Studies on morpholine have shown that in aqueous solutions, the contribution of the axial conformer increases. researchgate.net This is attributed to the different hydration properties of the two conformers. Polar, protic solvents like water can form hydrogen bonds with the molecule, and these interactions can stabilize the otherwise less favorable axial conformation. nih.gov

Side Chain Orientation: The aminomethyl group at the C3 position also has rotational freedom. The orientation of this side chain will be influenced by steric hindrance with the morpholine ring and, importantly, by intramolecular hydrogen bonding. A key interaction to consider is the potential for a hydrogen bond between the side-chain amine (N1') and the ring oxygen (O1). The stability of such an intramolecular bond would also be highly dependent on the solvent. In aprotic, non-polar solvents, intramolecular hydrogen bonds are generally more favorable. In contrast, polar protic solvents can compete for hydrogen bonding, potentially disrupting the internal bond and favoring more extended conformations of the side chain.

Table 2: Hypothetical Relative Energies of this compound Conformers in Different Solvents

| Conformer | Description | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Chair-Eq | Equatorial N-H, Extended Side Chain | 0.00 (Reference) | 0.00 (Reference) |

| Chair-Ax | Axial N-H, Extended Side Chain | +0.5 - 1.5 | +0.2 - 0.8 |

| Chair-Eq (H-bonded) | Equatorial N-H, Intramolecular H-bond | -0.5 - 0.0 | +0.5 - 1.0 |

This table presents hypothetical data based on computational trends observed for morpholine and related heterocyclic amines. researchgate.netnih.gov The values are illustrative and represent expected shifts in conformational stability due to solvent effects. "H-bonded" refers to a potential intramolecular hydrogen bond between the side chain and the ring oxygen.

Advanced Spectroscopic and Analytical Methodologies in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (S)-Morpholin-3-ylmethanamine, both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the morpholine (B109124) ring and the aminomethyl side chain provide crucial information. The diastereotopic protons of the morpholine ring, due to the chiral center at C3, will exhibit distinct chemical shifts and complex coupling patterns. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these proton and carbon signals.

The stereochemical assignment at the C3 position can be further confirmed through Nuclear Overhauser Effect (NOE) experiments. For instance, irradiation of the proton at C3 would show a spatial correlation to specific protons on the morpholine ring, helping to establish its relative configuration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Morpholine Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 3.60 - 3.80 (m) | 67.0 - 70.0 |

| C3 | 2.80 - 3.00 (m) | 50.0 - 55.0 |

| C5 | 3.85 - 4.05 (m) | 66.0 - 68.0 |

| C6 | 2.60 - 2.80 (m) | 45.0 - 50.0 |

| CH₂NH₂ | 2.90 - 3.10 (m) | 42.0 - 46.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicity (m) indicates a complex multiplet.

Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula (C₅H₁₂N₂O).

Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, which typically forms a protonated molecule [M+H]⁺ in the positive ion mode. The observed mass-to-charge ratio (m/z) for this ion would be approximately 117.1028, corresponding to the molecular formula C₅H₁₃N₂O⁺.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. The fragmentation of the morpholine ring and the loss of the aminomethyl group would produce characteristic daughter ions, providing additional structural evidence.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.1028 | 117.1025 ± 0.0005 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative.

By diffracting X-rays through the crystal lattice, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of all atoms, confirming the (S) configuration at the C3 chiral center. Furthermore, it provides detailed information about bond lengths, bond angles, and the preferred conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.netmdpi.com The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding. mdpi.com

Table 3: Illustrative Crystallographic Parameters for a Morpholine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| β (°) | 97.475 |

| Volume (ų) | 540.80 |

| Z | 2 |

Note: These are example parameters and would be specific to the crystal structure of this compound or its derivative.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized with a chiral stationary phase (CSP).

The principle of chiral chromatography relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to their separation. For this compound, a common approach would be to use a CSP based on a polysaccharide derivative, such as amylose (B160209) or cellulose. phenomenex.com The two enantiomers, (S)- and (R)-Morpholin-3-ylmethanamine, will have different retention times, allowing for their quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 4: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-Morpholin-3-ylmethanamine | 8.5 | < 0.5 |

| This compound | 10.2 | > 99.5 |

Note: The retention times and mobile phase composition are illustrative and would need to be optimized for the specific analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unige.ch This technique is particularly useful for confirming the presence of a chiral center and can be used to distinguish between enantiomers.

The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are a direct consequence of its absolute configuration. The mirror image CD spectrum would be expected for its (R)-enantiomer. While CD spectroscopy is often used for qualitative confirmation of chirality, it can also be used for quantitative analysis in some cases. nih.gov The appearance and sign of the Cotton effects are highly sensitive to the conformation of the molecule. nih.gov

Table 5: Illustrative Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +5000 |

| 235 | -2500 |

Note: The wavelengths and molar ellipticity values are hypothetical and serve as an example of a CD spectrum with positive and negative Cotton effects.

Future Directions in S Morpholin 3 Ylmethanamine Research

Exploration of Novel, More Sustainable Synthetic Routes

Traditional methods for synthesizing morpholines often involve multiple steps and the use of hazardous reagents, such as chloroacetyl chloride, followed by reductions with aluminum or boron hydrides. chemrxiv.org These processes generate significant waste and present safety concerns. nih.govchemrxiv.org A key future direction is the development of greener, more sustainable synthetic pathways that are both environmentally benign and economically viable.

Recent advancements have focused on redox-neutral protocols that use inexpensive and safer reagents. nih.gov One promising approach involves the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a simple base like potassium t-butoxide (tBuOK). nih.govchemrxiv.org This method is notable for its high yields, operational simplicity, and the ability to cleanly isolate monoalkylation products from the SN2 reaction between the amine and ethylene sulfate. nih.gov

Key advantages of such emerging sustainable routes include:

Reduced Step Count: New protocols can reduce a three-step sequence to a one or two-step process, significantly improving efficiency. chemrxiv.org

Elimination of Hazardous Reagents: They avoid the use of harsh reagents like chloroacetyl chloride and metal hydrides. chemrxiv.org

Atom Economy: Asymmetric hydrogenation, for example, is a highly atom-economical method for creating chiral molecules. rsc.org

Scalability: Several of these greener methods have been successfully demonstrated on a large scale (>50 g), indicating their potential for industrial application. nih.govchemrxiv.org

Future work will likely focus on expanding the substrate scope of these methods to a wider variety of substituted amino alcohols and developing catalytic versions that further reduce waste and energy consumption.

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the future of (S)-Morpholin-3-ylmethanamine synthesis will heavily rely on the discovery of more efficient and highly selective catalysts. Chiral morpholines are crucial components of many drug candidates, yet catalytic asymmetric methods for their synthesis are not as developed as for other N-heterocycles. nih.gov

Current research highlights two main areas of catalyst development:

Transition-Metal Catalysis: Asymmetric hydrogenation using transition metal complexes is a powerful strategy. rsc.org For instance, bisphosphine-rhodium catalysts with a large bite angle have been shown to be highly effective for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org These reactions can be performed on a gram scale with low catalyst loading (as low as 0.2 mol%), demonstrating their practical utility. rsc.orgnih.gov

Organocatalysis: Organocatalysts, which are metal-free small organic molecules, offer a sustainable alternative to metal-based systems. nih.gov Recently, new organocatalysts based on the β-morpholine amino acid scaffold have been developed. nih.govfrontiersin.org Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts, these new catalysts have shown remarkable efficiency in 1,4-addition reactions between aldehydes and nitroolefins, requiring only 1 mol% of the catalyst to achieve quantitative conversion. nih.govfrontiersin.orgresearchgate.net Computational studies help to understand the transition states and explain the observed high efficiency and stereoselectivity. frontiersin.org

Future efforts will aim to develop catalysts that can construct the C3-stereocenter of this compound directly and with high enantioselectivity, potentially through catalytic asymmetric cyclization or functionalization reactions.

Table 1: Comparison of Catalytic Systems for Chiral Morpholine (B109124) Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Enantiomeric Excess (ee) | Ref |

| Transition Metal | Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | High efficiency, atom economy, quantitative yields, scalable | Up to 99% | nih.govrsc.org |

| Organocatalyst | β-Morpholine Amino Acid | 1,4-Addition (Michael Addition) | Metal-free, low catalyst loading, high conversion | Good to excellent | nih.govfrontiersin.org |

Integration into Advanced Flow Chemistry Methodologies

Flow chemistry, or continuous flow manufacturing, is emerging as a transformative technology in the pharmaceutical and chemical industries. acs.orgnih.gov It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgacs.org The integration of this compound synthesis into advanced flow chemistry systems represents a major leap forward.

Continuous flow processes can be particularly beneficial for:

Handling Hazardous Intermediates: Unstable or explosive intermediates can be generated and consumed on-demand in the flow stream, minimizing risks. youtube.com

Process Intensification: Flow reactors can operate at elevated temperatures and pressures (superheated conditions), dramatically accelerating reaction rates and increasing productivity. acs.org

Automation and Telescoping: Multiple reaction steps can be "telescoped" together without the need for intermediate isolation and purification. nih.govthieme-connect.de This can be achieved by using packed-bed reactors containing immobilized reagents, catalysts, or scavengers to purify the flow stream before it enters the next reaction zone. thieme-connect.dethieme-connect.de

The synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates is increasingly being adapted to flow systems. rsc.orgnih.gov For example, multi-step syntheses of complex molecules have been successfully demonstrated in flow, combining different reactor types and purification strategies. nih.govnih.gov The future will see the development of fully automated, end-to-end flow syntheses for chiral morpholine derivatives like this compound, leading to more efficient, sustainable, and on-demand production. mit.edu

Computational Design of Next-Generation Chiral Morpholine Scaffolds

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and development. nih.gov In the context of this compound, computational methods will be pivotal in designing the next generation of chiral morpholine scaffolds with tailored properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be used to understand the relationship between the three-dimensional structure of morpholine derivatives and their biological activity. nih.gov By analyzing these models, researchers can identify which structural features are crucial for affinity to a biological target, guiding the design of more potent compounds. nih.gov

Molecular Docking: Docking studies simulate the interaction between a small molecule (like a morpholine derivative) and a target protein. nih.gov This allows for the prediction of binding modes and affinities, helping to prioritize which novel compounds to synthesize.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules before they are ever synthesized. researchgate.net This helps to de-risk the drug development process by identifying potential liabilities early on.

By using these in silico tools, chemists can explore a vast virtual chemical space of potential morpholine derivatives, focusing synthetic efforts only on the most promising candidates. This accelerates the design-make-test-analyze cycle and leads to the more rapid discovery of novel therapeutic agents based on the chiral morpholine scaffold.

Expanded Utility as a Chiral Auxiliary in Diverse Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. numberanalytics.comnumberanalytics.com

Given its defined stereochemistry and functional groups, this compound has the potential to be developed into a novel and effective chiral auxiliary. The primary amine provides a convenient handle for attachment to a variety of substrates (e.g., via amide or imine formation), while the chiral center at the C3 position, influenced by the rigid morpholine ring, could effectively bias the facial approach of reagents in a subsequent reaction.

Potential applications for this compound as a chiral auxiliary could include:

Asymmetric Alkylations: Controlling the formation of new carbon-carbon bonds adjacent to a carbonyl group.

Asymmetric Aldol Reactions: Directing the stereoselective formation of β-hydroxy carbonyl compounds. wikipedia.org

Asymmetric Radical Additions: Influencing the stereochemistry of additions to imine derivatives. nih.gov

Asymmetric Cycloadditions: Controlling the stereochemical outcome of reactions that form new rings.

Research in this area would involve synthesizing derivatives where substrates are attached to the exocyclic amine of this compound and evaluating their performance in various stereoselective transformations. The development of this compound and related structures as a new class of chiral auxiliaries would significantly expand their utility in the broader field of organic synthesis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.